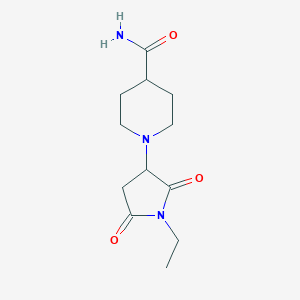

1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide

Description

1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core substituted with a 1-ethyl-2,5-dioxopyrrolidin-3-yl group. The pyrrolidinedione group may confer unique hydrogen-bonding capabilities, influencing target binding and metabolic stability compared to related compounds.

Properties

IUPAC Name |

1-(1-ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-2-15-10(16)7-9(12(15)18)14-5-3-8(4-6-14)11(13)17/h8-9H,2-7H2,1H3,(H2,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQSOAVUYCKQHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(C1=O)N2CCC(CC2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide is a synthetic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring fused with a dioxopyrrolidine moiety, which contributes to its reactivity and biological activity. The molecular formula is , and it has a molecular weight of 254.28 g/mol. The presence of the amide bond allows for hydrolysis under various conditions, leading to the formation of carboxylic acids and amines, which can further participate in biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Notably, it has been highlighted for its potential as a steroid sulfatase inhibitor, which could be beneficial in treating hormone-dependent cancers.

- Receptor Interaction : The compound may interact with G-protein-coupled receptors (GPCRs), which are crucial in various signaling pathways. This interaction can open new avenues for therapeutic applications in neurological disorders and metabolic diseases.

Case Studies and Experimental Data

Several studies have investigated the biological activities related to compounds structurally similar to this compound. Here are some notable findings:

- Inhibitory Activity : Compounds similar to this structure have demonstrated significant inhibitory effects against various enzymes. For instance, pyrazole derivatives have shown promising antitumor activities through inhibition of BRAF(V600E) and other kinases .

- Pharmacological Applications : The unique combination of functional groups in this compound provides distinct pharmacological properties. It may serve as a scaffold for developing new pharmaceuticals targeting diverse diseases.

- Binding Affinity Studies : Interaction studies using techniques such as surface plasmon resonance (SPR) have been suggested to assess the binding affinities of this compound with target proteins or receptors. Such studies are critical for understanding its efficacy and selectivity as a therapeutic agent.

Comparative Analysis of Similar Compounds

To further understand the potential applications of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(tert-butyl)-3-(2,5-dioxopyrrolidin-1-yl) | Structure | Enhanced lipophilicity; potential for improved bioavailability |

| 6-[2-(1-acetylpiperidin-4-yl)ethylamino]pyrimidine | Structure | Incorporates a pyrimidine ring; applications in cancer therapy |

| (S)-2-amino-N-(4-methylphenyl)propanoic acid | Structure | Basic building block; relevance in medicinal chemistry |

Scientific Research Applications

Medicinal Chemistry

1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide is primarily investigated for its potential as a pharmacological agent. Its structure allows it to function as an enzyme inhibitor, which is critical in drug design and development.

Key Areas of Research :

- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of soluble epoxide hydrolase (sEH), which is crucial in fatty acid metabolism and inflammation pathways.

Case Study: Soluble Epoxide Hydrolase Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited significant inhibitory effects on sEH, leading to decreased inflammation markers in serum. This suggests its potential use in treating inflammatory diseases.

Biochemistry

In biochemical studies, the compound's ability to interact with proteins makes it a valuable tool for understanding enzyme kinetics and protein-ligand interactions.

Applications :

- Protein-Ligand Interactions : The structural features of the compound facilitate binding to enzyme active sites, enhancing our understanding of how small molecules can modulate enzymatic activity.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations.

Utilization in Synthesis :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares its piperidine-4-carboxamide backbone with several investigational inhibitors. Key differences lie in the substituent groups, which critically modulate physicochemical and pharmacological properties:

Key Observations :

- Binding Interactions : Naphthalene and methoxypyridyl groups in analogs may engage in π-π stacking or hydrophobic interactions with viral proteases, whereas the pyrrolidinedione’s carbonyl groups could form hydrogen bonds, altering target selectivity .

- Metabolic Stability : The ethyl-pyrrolidinedione substituent may resist oxidative metabolism better than bulky aromatic groups, though this requires validation.

Pharmacological Implications

Compounds like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide demonstrated in silico binding to SARS-CoV-2 main protease (Mpro), with activity linked to aromatic substituents . The target compound’s lack of aromaticity may shift its selectivity toward other targets (e.g., kinases or enzymes requiring polar interactions).

Research Findings and Methodological Considerations

Dose-Effect Analysis (Hypothetical Application)

This approach allows rapid estimation of median effective dose (ED₅₀) and slope parameters, critical for comparing potency with analogs. For example, if the target compound’s ED₅₀ is higher than naphthalene-based analogs, this might reflect reduced bioavailability due to lower lipophilicity.

Heterogeneity and Confidence Limits

Litchfield and Wilcoxon’s method also provides confidence limits for ED₅₀ and detects data heterogeneity . Applying this to structural analogs could resolve variability in reported activities, clarifying whether differences (e.g., between pyrrolidinedione and naphthalene derivatives) are statistically significant.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 1-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. A key step is the formation of the pyrrolidin-2,5-dione (maleimide) core. For example, malic acid can be acetylated and reacted with amines under catalytic copper(I) iodide in THF to form substituted maleimides . The piperidine-4-carboxamide moiety is often introduced via coupling reactions, such as amidation of piperidine-4-carboxylic acid derivatives with appropriate amines. Yield optimization (e.g., 82% in related compounds) requires precise stoichiometry and controlled reflux conditions .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Methodological Answer : Characterization relies on 1H/13C NMR to confirm substituent positions and HRMS for exact mass verification (e.g., exact mass 246.0811 g/mol for related pyrrolidinone derivatives) . Purity (>99.8%) is assessed via HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .

Q. What analytical techniques are critical for distinguishing stereoisomers or regioisomers in this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) can resolve enantiomers. Regioisomeric differentiation requires 2D NMR (e.g., NOESY for spatial proximity analysis) and IR spectroscopy to identify carbonyl stretching frequencies specific to the dioxopyrrolidinone ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

- Perform dose-response curves across multiple cell lines (e.g., HEK293, HepG2) .

- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (e.g., KD values) .

- Cross-reference with structural analogs (e.g., piperidine-4-carboxamide derivatives in ) to identify SAR trends .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., viral proteases)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses. Key parameters include grid box sizing around catalytic sites (e.g., SARS-CoV-2 Mpro) and scoring functions (e.g., MM-GBSA) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å). Solvate systems with TIP3P water and neutralize with NaCl .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors in the carboxamide group) using MOE or Discovery Studio .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- LogP/D solubility : Measure via shake-flask method or HPLC-derived retention times. Modify lipophilicity by introducing polar groups (e.g., hydroxyl or fluorine) .

- Metabolic stability : Assess hepatic clearance using human liver microsomes (HLM) and CYP450 inhibition assays .

- Plasma protein binding (PPB) : Use equilibrium dialysis to quantify unbound fractions. Aim for PPB <95% to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.